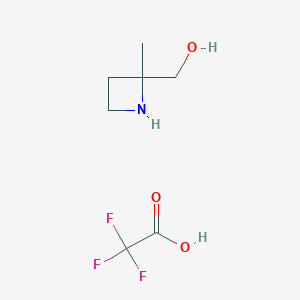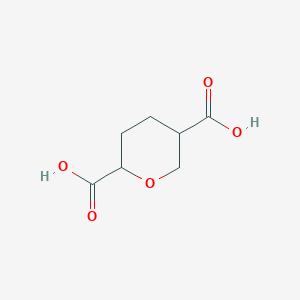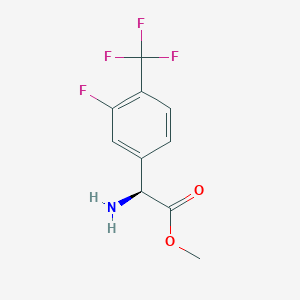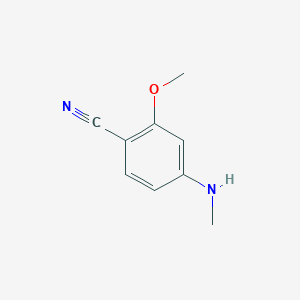
(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid is a chemical compound with the molecular formula C7H12F3NO3 It is a combination of (2-Methylazetidin-2-yl)methanol and trifluoroacetic acid, often used in various research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid typically involves the reaction of (2-Methylazetidin-2-yl)methanol with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of (2-Methylazetidin-2-yl)methanol: This can be synthesized through the reaction of 2-methylazetidine with formaldehyde in the presence of a suitable catalyst.
Reaction with Trifluoroacetic Acid: The (2-Methylazetidin-2-yl)methanol is then reacted with trifluoroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Methylazetidin-2-yl)methanol: This is the parent compound without the trifluoroacetic acid component.
Trifluoroacetic Acid: A strong acid commonly used in organic synthesis.
Uniqueness
The combination of (2-Methylazetidin-2-yl)methanol with trifluoroacetic acid imparts unique properties to the compound, such as increased stability and reactivity. This makes it particularly useful in specific research and industrial applications where these properties are desired.
Properties
Molecular Formula |
C7H12F3NO3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
(2-methylazetidin-2-yl)methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-5(4-7)2-3-6-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) |
InChI Key |
POWPUOHPXSMOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)CO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)


![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)


![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
